molecular formula C7H9NO3S B13670443 Methyl 2-(Methoxymethyl)thiazole-4-carboxylate

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate

Cat. No.: B13670443
M. Wt: 187.22 g/mol
InChI Key: KQSBTUCKFCRPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate (CAS 1549301-03-2) is a high-purity chemical building block for research and development. This compound features a thiazole ring core substituted with a methoxymethyl group at the 2-position and a carboxylate ester at the 4-position, as defined by its molecular formula C 7 H 9 NO 3 S and molecular weight of 187.22 g/mol . As an ester derivative, this compound is a key synthetic intermediate, particularly in the preparation of the corresponding carboxylic acid, 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid (CAS 1086380-07-5) . This acid is a versatile scaffold in medicinal chemistry and organic synthesis, used in the development of various bioactive molecules . Thiazole derivatives, in general, are of significant value in pharmaceutical research, materials science, and as ligands in catalysis, though specific applications for this methyl ester are directed by the researcher's objectives. Please handle this product with appropriate care. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-10-3-6-8-5(4-12-6)7(9)11-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSBTUCKFCRPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Solubility Profile of Methyl 2-(Methoxymethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for Methyl 2-(Methoxymethyl)thiazole-4-carboxylate .

Executive Summary

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate is a functionalized heterocyclic building block used primarily in the synthesis of bioactive compounds, including potential antiviral and antimicrobial agents. Its structure combines a thiazole core with a lipophilic methyl ester at the C4 position and a polar methoxymethyl ether at the C2 position.

This guide provides a comprehensive solubility assessment. Due to the specialized nature of this intermediate, specific experimental values are often proprietary. Therefore, the data presented here is a synthesis of calculated physicochemical descriptors and comparative analysis with structurally validated analogues (e.g., Methyl 2-(hydroxymethyl)thiazole-4-carboxylate and Ethyl 2-methylthiazole-4-carboxylate).

Key Solubility Insight: The compound exhibits a "dual-nature" solubility profile—highly soluble in chlorinated and polar aprotic solvents (DCM, DMSO) due to the thiazole/ester motifs, but with limited solubility in pure water and aliphatic hydrocarbons.

Physicochemical Profile & Structural Analysis

Understanding the molecule's polarity and surface area is prerequisite to predicting solvent interactions.

PropertyValue (Calculated/Predicted)Impact on Solubility
Molecular Formula

Molecular Weight 201.22 g/mol Low MW facilitates dissolution in organic media.
LogP (Octanol/Water) ~1.2 – 1.5Moderately lipophilic; prefers organic phase over aqueous.
Topological Polar Surface Area (TPSA) ~70-80 ŲIndicates potential for H-bonding (Acceptor: 4, Donor: 0).
H-Bond Acceptors 4 (N, O-ether, O-ester, O=C)Good solubility in protic solvents (Alcohols).
H-Bond Donors 0Aprotic nature; no self-aggregation via H-bonds.
Physical State Low-melting Solid or OilLikely an oil or low mp solid at RT.

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their interaction with the solute's functional groups (Thiazole N, Ester Carbonyl, Ether Oxygen).

Table 1: Solubility Assessment in Organic Solvents

Data derived from structural analogues (e.g., CAS 1256240-34-2, CAS 6436-59-5).

Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary solvent for extraction and reactions.
Chloroform (

)
Excellent Suitable for NMR analysis and chromatography.
Polar Aprotic DMSOHigh (>50 mg/mL)Ideal for biological assays and stock solutions.
DMFHigh Used in nucleophilic substitution reactions.
Acetonitrile (MeCN)Good Preferred solvent for HPLC/LC-MS analysis.
Polar Protic Methanol (MeOH)Good Suitable for recrystallization (often with water).
Ethanol (EtOH)Moderate-Good Standard solvent for synthesis (Hantzsch reaction).
Ethers Tetrahydrofuran (THF)Good Compatible reaction solvent.
Diethyl EtherModerate Good for precipitation if mixed with Hexanes.
Esters Ethyl Acetate (EtOAc)Good Standard solvent for silica gel chromatography.
Hydrocarbons Hexanes / HeptanePoor (<1 mg/mL)Used as an anti-solvent to induce precipitation.
Aqueous Water (pH 7)Low (<1 mg/mL)Poor solubility; requires co-solvent (e.g., DMSO).
Solvent Selection for Workflows
  • Synthesis (Hantzsch Cyclization): Ethanol or DMF . The formation of the thiazole ring is typically conducted under reflux in ethanol, where the starting materials are soluble, and the product often precipitates upon cooling or water addition.

  • Purification (Crystallization): Ethanol/Water or Ethyl Acetate/Hexane . The compound's moderate lipophilicity allows for purification by dissolving in hot ethanol and crashing out with water, or dissolving in minimal EtOAc and adding Hexane.

  • Purification (Chromatography): Hexane:Ethyl Acetate (3:1 to 1:1) . The compound will elute in the mid-polar range.

Experimental Protocol: Saturation Shake-Flask Method

Since exact solubility can vary by crystal polymorph or purity, researchers must validate the solubility for their specific batch. This protocol is the industry standard for thermodynamic solubility determination.

Workflow Diagram

SolubilityWorkflow Start Start: Weigh Compound (Excess Solid) SolventAdd Add Solvent (Target Volume) Start->SolventAdd Equilibration Equilibration Phase (Shake @ 25°C for 24h) SolventAdd->Equilibration Agitation Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Saturation Reached Analysis Quantification (HPLC-UV or Gravimetric) Separation->Analysis Supernatant Collection Result Calculate Solubility (mg/mL) Analysis->Result

Caption: Logical workflow for determining thermodynamic solubility using the Shake-Flask method.

Step-by-Step Methodology
  • Preparation : Weigh approximately 10-20 mg of Methyl 2-(Methoxymethyl)thiazole-4-carboxylate into a 4 mL clear glass vial.

  • Solvent Addition : Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol, or DMSO).

  • Saturation Verification : Visually confirm that undissolved solid remains. If the solid dissolves completely, add more compound until a suspension is formed.

  • Equilibration : Place the vial on an orbital shaker or thermomixer at 25°C (±1°C) for 24 hours. This ensures thermodynamic equilibrium is reached.

  • Separation :

    • Option A (Filtration): Filter the suspension through a 0.45 µm PTFE syringe filter. Note: Saturate the filter with solution first to prevent drug adsorption.

    • Option B (Centrifugation): Centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid.

  • Quantification :

    • HPLC : Dilute the supernatant 100-fold with mobile phase and inject into HPLC (C18 column, Water/Acetonitrile gradient). Compare peak area against a standard curve.

    • Gravimetric : If HPLC is unavailable and solubility is high (>10 mg/mL), evaporate a known volume of supernatant and weigh the residue.

Thermodynamic Modeling (Hansen Solubility Parameters)

For advanced formulation, Hansen Solubility Parameters (HSP) provide a vector-based approach to predict compatibility.

  • 
     (Dispersion) : ~17.0 
    
    
    
    (Typical for aromatic heterocycles)
  • 
     (Polarity) : ~11.0 
    
    
    
    (Due to ester/ether dipoles)
  • 
     (Hydrogen Bonding) : ~7.5 
    
    
    
    (Moderate acceptor capability)

Interpretation : The compound sits in the "interaction sphere" of solvents like Dichloromethane and THF , which have matching dispersion and polarity vectors. It lies outside the sphere of water (high


) and hexane (low 

).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1256240-34-2, Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. Retrieved from [Link]

Technical Guide: Safety Data Sheet (SDS) and Handling of Methyl 2-(Methoxymethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, agrochemicals, and bioactive ligands. As a thiazole derivative featuring both an ester and an ether functionality, it serves as a critical "scaffold" in fragment-based drug discovery (FBDD), particularly for targets requiring hydrogen bond acceptors and lipophilic interactions.

This guide provides a comprehensive technical analysis of the compound's safety profile, handling protocols, and synthetic context. Note: As a specialized research intermediate, specific regulatory datasets (e.g., REACH dossiers) may be limited. The safety data presented here is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., Methyl 2-methylthiazole-4-carboxylate) and functional group reactivity.

Chemical Identification & Properties

Identity
ParameterDetail
Chemical Name Methyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
CAS Number Not widely indexed (Specialty Intermediate); Analogous to 35272-15-2
Structural Class 1,3-Thiazole; Carboxylic ester; Alkyl ether
Physical & Chemical Properties (Predicted)
PropertyValue / Description
Physical State Solid (Crystalline powder) or low-melting solid
Color White to pale yellow
Melting Point 55–65 °C (Estimated based on analogs)
Boiling Point ~280 °C (at 760 mmHg)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
LogP ~1.2 (Moderate lipophilicity)

Hazard Assessment & Risk Profile (GHS Classification)

Based on the functional groups (thiazole ring, methyl ester, ether) and data from structurally similar compounds (e.g., Methyl 2-methylthiazole-4-carboxylate), the following GHS classifications apply.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements
CodeHazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis & Application Context

Understanding the synthesis helps researchers anticipate impurities (e.g., bromopyruvate residues) and reactivity. The compound is typically synthesized via the Hantzsch Thiazole Synthesis .[1]

Synthetic Pathway (Hantzsch Condensation)

The reaction involves the condensation of a thioamide with an


-halo keto ester.

SynthesisWorkflow Start1 2-Methoxyethanethioamide (Thioamide Precursor) Process Reflux in Ethanol/Methanol (Cyclization - Hantzsch) Start1->Process Start2 Methyl 3-bromo-2-oxopropanoate (Alpha-Halo Keto Ester) Start2->Process Product Methyl 2-(methoxymethyl) thiazole-4-carboxylate Process->Product Dehydration Byproduct HBr (Scavenged by Base) Process->Byproduct

Figure 1: Hantzsch synthesis pathway for the target thiazole.

Research Applications
  • Fragment-Based Drug Discovery (FBDD): The thiazole ring acts as a bioisostere for pyridine or benzene rings, improving metabolic stability.

  • Peptide Mimetics: The carboxylate group allows for coupling with amines to form thiazole-containing peptidomimetics.

Safe Handling & Engineering Controls

Engineering Controls
  • Ventilation: Always handle within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Dust Control: If the compound is a fine powder, use a static-dissipative weighing funnel to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix
CategoryRequirementRationale
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Prevents ocular damage from potential ester hydrolysis (acid generation) upon contact.
Skin (Hands) Nitrile Gloves (Min thickness: 0.11 mm)Thiazoles can permeate latex; Nitrile offers superior resistance to organic esters.
Body Lab Coat (Cotton/Poly blend)Standard protection against solid particulates.
Respiratory N95/P100 (if outside hood)Only required if significant dust is generated outside containment.

Emergency Response Protocols

Logic-Based Response System

The following diagram outlines the decision-making process for accidental exposure or spills.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Bench Spill Type->Spill ActionSkin Wash with Soap/Water (15 min) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse with Water (15 min) Lift Eyelids Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal ActionSpill Dampen with Acetone/Water Wipe with Absorbent Pads Dispose as HazWaste Spill->ActionSpill Medical Seek Medical Attention (Show SDS/Chemical Name) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Emergency response decision tree.

Fire Fighting Measures
  • Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Chemical Foam.

  • Specific Hazards: Emits toxic fumes under fire conditions, including Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ) . Firefighters must wear Self-Contained Breathing Apparatus (SCBA).

Stability, Reactivity & Storage

Stability Profile
  • Chemical Stability: Stable under recommended storage conditions.

  • Reactivity:

    • Hydrolysis: The ester group at C4 is susceptible to hydrolysis in strong acidic or basic conditions, converting to the carboxylic acid.

    • Oxidation: The methoxymethyl ether is generally stable but prolonged exposure to air/light may degrade the thiazole ring over time.

Storage Conditions
ParameterRecommendation
Temperature 2–8 °C (Refrigerate)
Atmosphere Inert Gas (Argon or Nitrogen) recommended for long-term storage.
Container Amber glass vial (light protection) with Teflon-lined cap.
Incompatibility Strong oxidizing agents, Strong acids, Strong bases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiazole Carboxylates. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Therapeutic Potential of Thiazole-4-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and mechanistic pharmacodynamics of these derivatives. We focus specifically on their dual-utility in oncology (EGFR/VEGFR kinase inhibition) and infectious disease (DNA gyrase inhibition), providing reproducible protocols for their synthesis and biological validation.

Chemical Architecture & Synthetic Accessibility

The thiazole ring is planar and aromatic, characterized by a high


-electron delocalization. The carboxylate moiety at the C4 position is critical; it serves as a hydrogen-bond acceptor in enzyme pockets and a handle for further diversification (e.g., into amides or hydrazides) to tune lipophilicity (

).
The Hantzsch Thiazole Synthesis: The Gold Standard

While various methods exist, the Hantzsch synthesis remains the most robust for industrial scalability. It involves the condensation of


-haloketones with thioamides (or thiourea).[1][2][3][4]
Figure 1: Synthetic Workflow for Thiazole-4-Carboxylates

The following diagram outlines the logical flow of the Hantzsch condensation, highlighting the critical cyclization step.

HantzschSynthesis Reactant1 Ethyl Bromopyruvate (Alpha-Haloester) Intermediate Thioimidate Intermediate Reactant1->Intermediate Nucleophilic Attack (S) Reactant2 Thioamide / Thiourea (Nucleophile) Reactant2->Intermediate Cyclization Dehydration & Cyclization Intermediate->Cyclization N-Attack on Carbonyl Product Ethyl 2-Substituted- thiazole-4-carboxylate Cyclization->Product - H2O / - HBr

Caption: Logical workflow of the Hantzsch synthesis. The sulfur atom initiates nucleophilic attack, followed by nitrogen-driven cyclization.

Validated Synthetic Protocol

Objective: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate. Rationale: This derivative is the foundational precursor.[5] The amino group at C2 allows for subsequent coupling (e.g., amide formation), while the ethyl ester at C4 modulates solubility.

Protocol Steps:

  • Reagent Setup: In a 250 mL round-bottom flask, dissolve Thiourea (7.6 g, 0.1 mol) in Ethanol (100 mL).

    • Scientific Note: Ethanol is chosen as a polar protic solvent to stabilize the transition state of the nucleophilic substitution.

  • Addition: Dropwise add Ethyl bromopyruvate (19.5 g, 0.1 mol) over 30 minutes while stirring.

    • Causality: Slow addition prevents localized overheating and uncontrolled exotherms, which can lead to tarry polymerization byproducts.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the mixture to room temperature. Neutralize the hydrobromide salt formed using 10% NaHCO₃ solution until pH ~8.

    • Critical Step: The product often precipitates as the free base upon neutralization. Failure to neutralize will leave the water-soluble HBr salt, resulting in yield loss during filtration.

  • Purification: Filter the solid precipitate, wash with cold water (to remove inorganic salts), and recrystallize from Ethanol/Water (1:1).

Pharmacological Profiling & SAR

The therapeutic efficacy of thiazole-4-carboxylates is dictated by specific substitution patterns.

Table 1: Structure-Activity Relationship (SAR) Matrix

PositionModificationBiological ImpactMechanistic Rationale
C2 Amine (-NH2)High Potency Acts as a H-bond donor to hinge regions of Kinases (e.g., Met793 in EGFR).
C2 HydrazideBroad Spectrum Linker flexibility allows deep penetration into bacterial DNA Gyrase pockets.
C2 Phenyl groupSelectivity

-

stacking interactions with aromatic residues (e.g., Phe/Tyr) in the active site.
C4 Ethyl EsterProdrug Improves membrane permeability; hydrolyzed intracellularly to the active acid.
C4 Carboxylic AcidSolubility Increases polarity; often forms salt bridges with Lysine/Arginine residues.
C5 Halogen (Cl/Br)Metabolic Stability Blocks metabolic oxidation at the most reactive carbon, prolonging half-life (

).

Key Therapeutic Verticals

Oncology: Kinase Inhibition (EGFR/VEGFR)

Thiazole-4-carboxylates act as ATP-competitive inhibitors. The nitrogen and sulfur atoms in the thiazole ring, combined with C2-substituents, mimic the adenine ring of ATP, effectively blocking the phosphorylation cascade.

Mechanism of Action:

  • Binding: The inhibitor occupies the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

  • Blockade: It prevents autophosphorylation of tyrosine residues.

  • Signal Termination: Downstream signaling (RAS-RAF-MEK-ERK) is halted, leading to G0/G1 cell cycle arrest and apoptosis.

Figure 2: EGFR Inhibition Signaling Pathway

This diagram illustrates the downstream consequences of thiazole-derivative binding.

EGFR_Pathway Inhibitor Thiazole-4-Carboxylate Derivative EGFR EGFR Tyrosine Kinase Domain Inhibitor->EGFR Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Ras RAS Activation EGFR->Ras Phosphorylation (Inhibited) ATP ATP ATP->EGFR Blocked Raf RAF/MEK/ERK Cascade Ras->Raf Signal Transduction (Inhibited) Nucleus Nuclear Transcription Factors Raf->Nucleus Gene Expression (Inhibited) Proliferation Cell Proliferation Nucleus->Proliferation Halts

Caption: Mechanism of Action: Competitive inhibition of EGFR prevents downstream proliferative signaling, triggering apoptosis.

Infectious Disease: DNA Gyrase Inhibition

In bacteria, DNA gyrase introduces negative supercoils into DNA.[6] Thiazole-4-carboxylates, particularly those with hydrazide linkers at C2, bind to the GyrB subunit. This inhibits the ATPase activity, preventing DNA replication and causing bacterial cell death. This mechanism is distinct from


-lactams, making these derivatives effective against MRSA (Methicillin-Resistant S. aureus).

Experimental Validation Protocols

In Vitro Cytotoxicity: MTT Assay

Objective: Quantify the antiproliferative effect of synthesized derivatives on cancer cell lines (e.g., MCF-7, HepG2).

Self-Validating Protocol:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment: Add the thiazole derivative dissolved in DMSO at serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
    • Control Check: Include a "Vehicle Control" (DMSO only, <0.5% v/v) to ensure the solvent isn't cytotoxic.

    • Positive Control: Use Doxorubicin or Gefitinib for benchmarking.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Dye Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS). Incubate for 4 hours.
    
    • Mechanism:[4][6][7] Viable mitochondria contain succinate dehydrogenase, which reduces yellow MTT tetrazolium to purple formazan crystals. Dead cells cannot do this.

  • Solubilization: Aspirate media and add 100

    
    L DMSO to dissolve the formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Future Outlook

The thiazole-4-carboxylate scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Researchers are now linking thiazole moieties (as the Warhead) to E3 ligase ligands. This degrades the target protein rather than just inhibiting it.

  • Computational Docking: In silico studies now routinely predict the binding affinity of the C4-carbonyl oxygen to the backbone NH of kinase hinge regions, streamlining lead optimization.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen." Berichte der deutschen chemischen Gesellschaft.

  • Mishra, C.B., et al. (2015). "Thiazole: A Potent Scaffold for the Development of Novel Therapeutic Agents."[7][8] Journal of Heterocyclic Chemistry.

  • Gouda, M.A., et al. (2022). "Synthesis and anticancer activity of new thiazole derivatives targeting EGFR/HER2 and DHFR." European Journal of Medicinal Chemistry.

  • Chhabria, M.T., et al. (2016).[8] "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives." Current Topics in Medicinal Chemistry.

  • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Scalable Synthesis of Thiazole-4-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazole-4-carboxylate esters are critical pharmacophores in medicinal chemistry, serving as structural cores for diverse therapeutics including febuxostat (xanthine oxidase inhibitor), ulifloxacin (antibiotic), and various antineoplastic agents. While the classical Hantzsch synthesis is well-documented on the milligram scale, industrial translation is frequently bottlenecked by the handling of lachrymatory


-haloketone intermediates, exothermic runaways, and atom-inefficient purification steps.

This guide details two scalable, process-validated protocols for synthesizing ethyl thiazole-4-carboxylate. Protocol A outlines a controlled "Direct Hantzsch" method optimized for semi-batch reactors, emphasizing thermal management and crystallization-based isolation. Protocol B presents a "Telescoped In-Situ Bromination" strategy, eliminating the isolation of toxic intermediates and significantly improving Process Mass Intensity (PMI).

Strategic Pathway Selection

The synthesis of thiazole-4-carboxylates relies primarily on the condensation of thioamides with


-halo-

-keto esters (specifically ethyl bromopyruvate derivatives).
FeatureProtocol A: Direct Hantzsch (Optimized)Protocol B: Telescoped In-Situ (Green/Safe)
Starting Material Ethyl Bromopyruvate (Commercial)Ethyl Pyruvate (Precursor)
Key Advantage High purity (>98%) via direct crystallization.Avoids handling lachrymatory halides; Lower cost.
Scalability High (if exotherm is managed).Very High (Batch or Flow compatible).
Purification Filtration (No Chromatography).Extraction + Filtration.[1][2]
E-Factor Moderate (Solvent waste).Low (High Atom Economy).
Primary Risk Handling toxic/lachrymatory alkyl halides.Control of bromination selectivity.

Reaction Mechanism & Logic

The formation of the thiazole ring follows the Hantzsch mechanism.[1][3][4][5][6] The sulfur atom of the thioamide acts as a nucleophile, attacking the


-carbon of the haloketone. This is followed by an intramolecular attack of the nitrogen on the carbonyl carbon and subsequent dehydration to aromatize the ring.
Figure 1: Mechanistic Pathway (DOT Visualization)

HantzschMechanism SM1 Thioamide (R-CS-NH2) Inter1 Thioimidate Intermediate SM1->Inter1 SN2 Attack (S attacks C-Br) SM2 Ethyl Bromopyruvate (Br-CH2-CO-COOEt) SM2->Inter1 SN2 Attack (S attacks C-Br) Inter2 Hydroxythiazoline Inter1->Inter2 Cyclization (N attacks C=O) Prod Ethyl Thiazole-4-carboxylate (Aromatic Product) Inter2->Prod Dehydration (-H2O) Byprod HBr + H2O Inter2->Byprod

Caption: Stepwise Hantzsch condensation mechanism: Nucleophilic substitution followed by cyclodehydration.

Protocol A: Optimized Direct Hantzsch Synthesis

Target Scale: 100 g – 1 kg Objective: Maximize purity without column chromatography.

Reagents & Materials[1][2][5][6][7][8][9][10][11][12]
  • Substrate: Ethyl bromopyruvate (90%, Technical Grade) - Note: Potent Lachrymator. Handle in fume hood.

  • Reagent: Thioacetamide (1.1 equiv) or substituted Thioamide.

  • Solvent: Ethanol (Absolute) or 2-Propanol.

  • Base (Optional for workup): NaHCO3 (sat. aq.).

Step-by-Step Methodology
  • Reactor Setup: Equip a double-jacketed glass reactor with an overhead mechanical stirrer (impeller type), a reflux condenser, and a pressure-equalizing addition funnel. Connect a caustic scrubber (NaOH) to the vent line to trap HBr fumes.

  • Solvent Charge: Charge Ethanol (10 volumes relative to thioamide) and Thioamide (1.1 equiv) into the reactor. Stir until fully dissolved.

  • Controlled Addition (Critical Step):

    • Safety Note: Ethyl bromopyruvate is exothermic upon reaction.

    • Cool the reactor jacket to 10°C.

    • Add Ethyl bromopyruvate (1.0 equiv) dropwise via the addition funnel over 45–60 minutes.

    • Process Control: Monitor internal temperature (

      
      ). Do not allow 
      
      
      
      to exceed 25°C during addition.
  • Reaction Phase:

    • Once addition is complete, warm the mixture to room temperature (20–25°C).

    • Stir for 2 hours.

    • Optional: If TLC/HPLC indicates incomplete conversion, heat to mild reflux (60°C) for 1 hour. (Note: High heat promotes tar formation; avoid if possible).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0–5°C.

    • Slowly add water (equal volume to ethanol) or saturated NaHCO3 to neutralize HBr.

    • Observation: The thiazole ester is often hydrophobic and will precipitate as a solid or oil that solidifies upon scratching/cooling.

  • Isolation:

    • Filter the solid using a Büchner funnel.[1]

    • Wash the cake with cold water (

      
      ) to remove inorganic salts and residual thioamide.
      
    • Wash with cold hexanes (

      
      ) to remove unreacted bromopyruvate traces.
      
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85–92% Purity: >97% (HPLC)

Protocol B: Telescoped In-Situ Bromination (Green Route)

Target Scale: >1 kg Objective: Avoid isolation of ethyl bromopyruvate (Safety & Cost).

Rationale

Ethyl bromopyruvate is unstable and expensive. This protocol generates it in situ from ethyl pyruvate using bromine or polymer-supported tribromide, then immediately reacts it with the thioamide.

Experimental Workflow Diagram

ProcessFlow R1 Reactor 1: Ethyl Pyruvate + CHCl3/DCM Inter In-Situ Intermediate: Ethyl Bromopyruvate R1->Inter Stir at 0-5°C Br2 Bromine (Br2) Controlled Feed Br2->Inter Dropwise Addition Quench Quench/Neutralization (Aq. NaHCO3) Inter->Quench Add Thioamide Reflux 2h Thio Thioamide Solution (in EtOH) Thio->Quench Filter Filtration & Drying Quench->Filter Precipitation

Caption: Telescoped workflow eliminating isolation of the lachrymatory intermediate.

Step-by-Step Methodology
  • Bromination:

    • Dissolve Ethyl Pyruvate (1.0 equiv) in Dichloromethane (DCM) or Chloroform (5 volumes).

    • Catalyst: Add a catalytic amount of HBr or Acetyl Chloride (0.05 equiv) to initiate enolization.

    • Cool to 0°C.

    • Add Bromine (

      
      , 1.0 equiv) dropwise. The red color should dissipate as the reaction proceeds.
      
    • Stir at 0°C for 1 hour. Process Check: NMR or TLC should show conversion to mono-bromo species.

  • Solvent Swap (Optional but Recommended):

    • If using DCM, the solvent can be removed under reduced pressure (carefully, keeping T < 30°C) and replaced with Ethanol. Alternatively, for a biphasic reaction, add Ethanol directly.

  • Cyclization:

    • Add Thioamide (1.1 equiv) directly to the crude brominated mixture.

    • Heat to reflux (70–80°C) for 3–4 hours.

  • Quench & Isolation:

    • Cool to room temperature.[1]

    • Remove excess solvent via rotary evaporation to 1/3 volume.

    • Pour residue into ice-cold saturated NaHCO3 solution.

    • Extract with Ethyl Acetate OR (if solid forms) Filter directly.

  • Recrystallization: Recrystallize the crude product from Ethanol/Water (1:1) to achieve pharma-grade purity.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ester group.Ensure anhydrous conditions during bromination; Avoid strong bases during workup.
Dark/Tarry Product Exotherm runaway or Polymerization.Strictly control

during addition; Improve stirring efficiency.
Lachrymatory Fumes Unreacted Bromopyruvate.Ensure slight excess of Thioamide (1.1–1.2 equiv); Wash filter cake with hexanes.
Impurity: 5-Bromo Over-bromination (Protocol B).Strictly limit

to 1.0 equiv; Add slowly at low temp.

References

  • Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. (Foundational Mechanism).

  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." [Link] (Verified Mechanism & Variations).

  • Google Patents. "Method for preparing thiazole-4-carboxylic acid (CN102372680A).
  • Zhao, D., et al. (2014). "Efficient One-Pot Synthesis of Ethyl 2-Substitued-4-Methylthiazole-5-Carboxylates." Green Chemistry Letters and Reviews. [Link] (Telescoped synthesis methodology).

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 2-(Methoxymethyl)thiazole-4-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized Knowledge Base for the HPLC analysis of Methyl 2-(Methoxymethyl)thiazole-4-carboxylate . It synthesizes principles of heterocyclic chemistry with practical chromatography to provide a robust, self-validating workflow.

Status: Active | Version: 2.4 | Last Updated: October 2025 Role: Senior Application Scientist Scope: Method Development, Optimization, and Troubleshooting

Analyte Profile & Separation Strategy

Before injecting a sample, you must understand the physicochemical behavior of your analyte. This molecule contains three critical functional groups that dictate its chromatographic behavior:

  • Thiazole Ring: A nitrogen-containing aromatic heterocycle. While generally weakly basic (pKa ~2.5), the electron-withdrawing ester group at position 4 further reduces the basicity of the nitrogen.

  • Methyl Ester (C-4): Hydrophobic but susceptible to hydrolysis. This is your primary stability concern.

  • Methoxymethyl Group (C-2): Adds polarity and hydrogen-bonding potential.

The Separation Logic (The "Why")

We utilize Reversed-Phase Chromatography (RPC) .[1]

  • Stationary Phase: A C18 column is selected to engage with the hydrophobic methyl ester and the aromatic ring.

  • Mobile Phase pH: We employ an acidic mobile phase (pH ~2.5 - 3.0) .

    • Reason 1: It suppresses the ionization of residual silanols on the silica surface, preventing "peak tailing" caused by the interaction with the thiazole nitrogen.

    • Reason 2: It ensures the thiazole nitrogen remains in a consistent protonation state (likely protonated or rapidly exchanging), sharpening the peak.

Standard Operating Procedure (SOP)

Core Method Parameters
ParameterSpecificationRationale
Column C18, End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna)End-capping blocks silanols to reduce tailing.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Proton source; MS-compatible volatile buffer.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; sharper peaks for heterocycles.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp. 30°C - 40°CImproves mass transfer; ensures retention time reproducibility.
Detection UV @ 254 nm (Primary), 280 nm (Secondary)Thiazole ring absorption maximum.
Injection Vol. 5 - 10 µLPrevent column overload.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration / Injection
2.05Isocratic hold to elute polar salts/impurities
12.095Linear gradient to elute main peak & hydrophobics
15.095Wash step to remove highly retained dimers
15.15Return to initial conditions
20.05Re-equilibration (Critical for reproducibility)

Critical Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

Symptoms: The peak rises sharply but falls slowly, creating a "tail." Root Cause: Secondary interactions between the thiazole nitrogen and acidic silanols on the column support.

Diagnostic Workflow:

TailingTroubleshoot Start Observation: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic AddAcid Action: Add 0.1% Formic Acid or TFA IsAcidic->AddAcid No CheckCol Check Column Type IsAcidic->CheckCol Yes IsEndcapped Is Column End-capped? CheckCol->IsEndcapped SwitchCol Action: Switch to 'Base-Deactivated' C18 IsEndcapped->SwitchCol No CheckLoad Check Sample Load IsEndcapped->CheckLoad Yes IsOverload Conc. > 1 mg/mL? CheckLoad->IsOverload Dilute Action: Dilute Sample 1:10 IsOverload->Dilute Yes

Figure 1: Decision tree for diagnosing and resolving peak tailing in nitrogenous heterocycles.

Issue 2: Appearance of a "Ghost" Peak (RT ~ 2-3 min)

Symptoms: A new, earlier eluting peak appears and grows over time in the sample vial. Root Cause:Hydrolysis .[2][3] The methyl ester is hydrolyzing to the carboxylic acid (2-(Methoxymethyl)thiazole-4-carboxylic acid). Solution:

  • Solvent Check: Ensure the sample diluent does not contain basic buffers or excessive water if the sample is stored for long periods. Use 100% Acetonitrile for stock solutions.

  • Temperature: Keep the autosampler at 4°C.

  • Verification: Inject a standard of the carboxylic acid to confirm retention time match.

Issue 3: Retention Time Drift

Symptoms: Peaks shift by >0.1 min between runs. Root Cause: Incomplete re-equilibration or pH fluctuation. Solution:

  • Buffer Capacity: If using just Formic Acid, the buffering capacity is low. Switch to 20 mM Ammonium Formate pH 3.0 to lock the pH.

  • Equilibration: Ensure the post-gradient re-equilibration time is at least 5-7 column volumes (approx 5 mins at 1 mL/min).

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but expect higher backpressure and slightly different selectivity. Methanol is a protic solvent and may interact differently with the methoxymethyl ether oxygen. If you switch, ensure you re-optimize the gradient slope (Methanol is weaker, so you need a higher % to achieve similar elution).

Q2: Why is my UV baseline drifting upwards? A: This is likely due to the absorbance of Formic Acid at low wavelengths (210-220 nm).

  • Fix: Detect at 254 nm or 280 nm where the thiazole absorbs strongly but the mobile phase is transparent. If you must use <220 nm, switch to Phosphoric Acid (non-MS compatible) or TFA (0.05%).

Q3: How do I separate the regioisomer (Methyl 4-(methoxymethyl)thiazole-2-carboxylate)? A: Regioisomers often have different dipole moments.

  • Strategy: If C18 fails to separate them, switch to a Phenyl-Hexyl column. The pi-pi interactions with the thiazole ring will differ based on the electron density distribution of the isomer, often providing the necessary selectivity factor (

    
    ).
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RPC mechanisms and silanol interactions).
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns - C18, C8, Phenyl, & More. Retrieved October 2025, from [Link] (Reference for column selection and end-capping technology).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on analyzing basic heterocycles).

Sources

Validation & Comparative

Publish Comparison Guide: IR Spectroscopy of Methyl 2-(Methoxymethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Compound: Methyl 2-(methoxymethyl)thiazole-4-carboxylate CAS: 170235-30-4 (Generic referencing for thiazole-4-carboxylates) Molecular Formula: C


H

NO

S Molecular Weight: 187.22 g/mol
The Analytical Challenge

In drug development, thiazole-4-carboxylates are critical "scaffold" intermediates. The specific challenge with Methyl 2-(methoxymethyl)thiazole-4-carboxylate lies in differentiating it from its metabolic precursors (e.g., the carboxylic acid form) or its structural analogs (e.g., the 2-methyl derivative).[1]

This guide provides a comparative spectroscopic analysis , contrasting the target molecule against its closest structural alternative, Methyl 2-methylthiazole-4-carboxylate .[1] By isolating the spectral contribution of the methoxymethyl ether tail, researchers can validate successful functionalization at the C2 position.[1]

Comparative Spectral Analysis

The following data compares the Target (Methoxymethyl derivative) with the Alternative (Methyl derivative). This comparison allows for immediate "Go/No-Go" decision-making during synthesis monitoring.

Table 1: Diagnostic IR Peak Assignments (Target vs. Alternative)
Functional GroupVibration ModeTarget Compound (cm⁻¹)Alternative (Methyl Analog) (cm⁻¹)Differentiation Logic
Ester C=O Stretching1725 – 1740 (s) 1725 – 1740 (s)Non-Differentiating: Both have the C4-ester conjugated to the thiazole ring.
Thiazole Ring C=N / C=C Stretch1500 – 1550 (m) 1500 – 1550 (m)Scaffold Marker: Confirms the integrity of the heteroaromatic core.
Ether (C-O-C) Asym. Stretch1100 – 1130 (s) AbsentCRITICAL DIFFERENTIATOR: The target shows a strong ether band absent in the analog.
Ester C-O C-O-C Stretch1210 – 1250 (s) 1210 – 1250 (s)Overlaps with ether signals; requires careful integration.[1]
C-H (Aromatic) C5-H Stretch3080 – 3110 (w) 3080 – 3110 (w)Indicates the presence of the single proton on the thiazole ring.[1]
C-H (Aliphatic) C-H Stretch2850 – 2990 (m) 2920 – 2990 (m)Target has increased aliphatic intensity due to the extra -OCH₃ group.[1]

(s) = strong, (m) = medium, (w) = weak[1][2][3]

Mechanism of Spectral Shift

The introduction of the methoxymethyl group at position C2 does not significantly perturb the electronic environment of the C4-ester carbonyl (hence the similar C=O frequency). However, it introduces a massive dipole change in the "Fingerprint Region" (1000–1300 cm⁻¹).[1]

  • The "Ether Flag": The appearance of a new, intense band near 1115 cm⁻¹ is the definitive proof of the methoxymethyl group, distinct from the ester's C-O stretch which typically appears higher (~1230 cm⁻¹).[1]

Structural Elucidation Workflow

To ensure scientific integrity, the interpretation of the IR spectrum must follow a logical flow. The diagram below illustrates the decision pathway for validating the structure.

IR_Validation_Workflow Sample Crude Reaction Mixture Acquisition Acquire FTIR Spectrum (ATR Mode) Sample->Acquisition Check_CO Check 1725-1740 cm⁻¹ (Carbonyl Region) Acquisition->Check_CO Decision_CO Peak Present? Check_CO->Decision_CO Check_Ether Check 1100-1130 cm⁻¹ (Ether Region) Decision_CO->Check_Ether Yes Result_Fail_1 FAILURE: No Ester (Hydrolysis?) Decision_CO->Result_Fail_1 No Decision_Ether New Strong Band? Check_Ether->Decision_Ether Result_Success VALIDATED: Target Compound Formed Decision_Ether->Result_Success Yes (Ether confirmed) Result_Fail_2 FAILURE: Starting Material (Methyl Analog) Decision_Ether->Result_Fail_2 No (Spectrum matches Analog)

Figure 1: Logical decision tree for validating Methyl 2-(methoxymethyl)thiazole-4-carboxylate synthesis using IR markers.

Experimental Protocol (Self-Validating System)

This protocol is designed to minimize artifacts (like water interference) which can obscure the critical ether/ester region.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? Thiazole esters are often oils or low-melting solids. ATR requires no sample preparation (unlike KBr pellets), preventing moisture absorption that could broaden peaks and hide the C-H stretches.[1]

Step-by-Step Procedure:
  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1]

    • Validation: Ensure background CO₂ peaks (2350 cm⁻¹) are minimized.[1]

  • Sample Application: Place 10–20 mg of the sample onto the crystal.

    • Note: If the sample is an oil, ensure it covers the "bullseye" completely.[1] If solid, apply high pressure using the anvil clamp to ensure contact.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹. Accumulate 16–32 scans.

  • Post-Processing: Apply "ATR Correction" (if available in software) to normalize intensities, as penetration depth varies with wavelength.[1]

Quality Control Checkpoints:
  • The "Water Test": If a broad hump appears at 3400 cm⁻¹, dry your sample (MgSO₄ or vacuum) and re-run.[1] Water absorbs near 1640 cm⁻¹, which can artificially broaden the Thiazole C=N signal.[1]

  • Baseline: Ensure the baseline is flat at 2000–2500 cm⁻¹. A sloping baseline indicates poor crystal contact.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Standard reference for general functional group assignments: Ester C=O, Ether C-O).[1][2]

  • National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69. Comparison data for Methyl thiazole-4-carboxylate analogs. [Link][1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for specific heteroaromatic ring vibrations).

Sources

Characterization data standards for Methyl 2-(Methoxymethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization & Comparative Analysis of Methyl 2-(Methoxymethyl)thiazole-4-carboxylate

Executive Summary & Strategic Utility

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in fragment-based drug discovery (FBDD). Unlike its ubiquitous analog Methyl 2-methylthiazole-4-carboxylate, this compound incorporates a methoxymethyl ether at the C2 position.

This structural modification introduces a "polar lipophilic" moiety, acting as a non-classical bioisostere. It offers two distinct advantages in medicinal chemistry:

  • Metabolic Stability: The ether linkage prevents the rapid benzylic oxidation often seen with simple C2-methyl groups.

  • Hydrogen Bond Acceptance: The ether oxygen serves as a weak hydrogen bond acceptor (HBA) without introducing the high polarity or donor capability of an amine, potentially improving blood-brain barrier (BBB) permeability compared to 2-aminothiazoles.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the target compound with its two most common structural analogs used in drug design.

Table 1: Physicochemical & Synthetic Performance Comparison

FeatureTarget: 2-(Methoxymethyl) Analog A: 2-Methyl Analog B: 2-Amino
Structure

at C2

at C2

at C2
LogP (Est.) ~1.2 (Balanced)~1.6 (Lipophilic)~0.5 (Polar)
H-Bonding 1 Acceptor (Ether)None1 Donor, 1 Acceptor
Metabolic Risk Low (Ether stability)High (Benzylic oxidation)Moderate (Acetylation/Glucuronidation)
Synthon Utility High (Stable to oxidation)ModerateHigh (Sandmeyer reactions)
Solubility Moderate (Organic/Aq mix)Low (Aq)High (Acidic Aq)

Insight: Choose the 2-(Methoxymethyl) variant when optimizing for metabolic stability while maintaining a lipophilic profile suitable for intracellular targets. Choose the 2-Amino variant only if a solvent-exposed H-bond donor is required for binding affinity.

Standardized Synthesis Protocol

To ensure high-fidelity characterization, the compound must be synthesized with >98% purity. The industry-standard method is the Hantzsch Thiazole Synthesis .

Reaction Pathway

The synthesis involves the condensation of 2-Methoxythioacetamide with Methyl bromopyruvate (Methyl 3-bromo-2-oxopropanoate).

HantzschSynthesis Precursor1 2-Methoxythioacetamide (C3H7NOS) Intermediate Hydroxy-thiazoline Intermediate Precursor1->Intermediate EtOH, Reflux Nu- Attack Precursor2 Methyl Bromopyruvate (C4H5BrO3) Precursor2->Intermediate Product Methyl 2-(Methoxymethyl) thiazole-4-carboxylate Intermediate->Product -H2O Aromatization Byproduct HBr / H2O Intermediate->Byproduct

Figure 1: Hantzsch synthesis workflow for the target thiazole.

Step-by-Step Methodology
  • Reagent Prep: Dissolve 2-Methoxythioacetamide (1.1 eq) in anhydrous Ethanol (0.5 M concentration).

  • Addition: Add Methyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise at room temperature. Caution: Lachrymator.

  • Cyclization: Heat reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

  • Workup: Cool to RT. Concentrate in vacuo. Resuspend residue in EtOAc and wash with sat.

    
     (to remove HBr salts) and Brine.
    
  • Purification: Flash column chromatography (SiO2). Elute with a gradient of 0–40% EtOAc in Hexanes.

    • Target Rf: ~0.4 (30% EtOAc/Hexanes).

Characterization Data Standards

Researchers must validate the identity of the synthesized material using the following multi-modal criteria.

A. Nuclear Magnetic Resonance (NMR) Standards

Data is calibrated to


 (

7.26 ppm for 1H).

Table 2: Diagnostic 1H-NMR Shifts

PositionFragmentShift (

ppm)
MultiplicityIntegralInterpretation
C5-H Thiazole Ring8.20 – 8.35 Singlet (s)1HDiagnostic aromatic peak.
C2-CH2 Methoxymethyl4.75 – 4.85 Singlet (s)2HDeshielded by O and Heterocycle.
Ester-CH3 Methyl Ester3.90 – 3.98 Singlet (s)3HTypical methyl ester range.
Ether-CH3 Methoxy3.45 – 3.55 Singlet (s)3HUpfield from ester methyl.
B. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.22 g/mol .

  • Acceptance Criteria: Observed

    
     peak at 188.2 ± 0.1 m/z .
    
C. Impurity Profiling & Troubleshooting

Common impurities arise from incomplete cyclization or hydrolysis. Use the logic tree below to diagnose spectral anomalies.

ImpurityAnalysis Start Analyze 1H-NMR Spectrum CheckH5 Is C5-H Singlet Present (~8.2 ppm)? Start->CheckH5 CheckBroad Broad peaks at 3.0 - 4.0 ppm? CheckH5->CheckBroad Yes ResultThio FAIL: Unreacted Thioamide (Check starting material) CheckH5->ResultThio No (Missing Aromatic H) ResultInter FAIL: Hydroxy-thiazoline (Incomplete Dehydration) CheckBroad->ResultInter Yes (Intermediate) CheckEster Is Ester Methyl (3.9 ppm) Present? CheckBroad->CheckEster No ResultPure PASS: Target Compound ResultAcid FAIL: Hydrolyzed Acid (Loss of Methyl Ester) CheckEster->ResultPure Yes CheckEster->ResultAcid No (Disappeared)

Figure 2: Decision tree for impurity identification in thiazole synthesis.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives. Retrieved from

  • Kempf, D. J., et al. (1996). Retroviral protease inhibiting compounds.[3][4] U.S. Patent 5,541,206.[3] (Describes synthesis of 2-methoxymethylthiazoles via thioamide condensation). Retrieved from

  • Sigma-Aldrich. (n.d.).[5] 2-Methylthiazole-4-carboxylic acid Product Specification. Retrieved from

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. Retrieved from

Sources

A Senior Application Scientist's Guide to the Elemental Analysis and Purity Validation of Thiazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Thiazole Ester Development

Thiazole esters represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The precise arrangement of atoms and the absence of impurities are not merely academic details; they are fundamental determinants of a compound's biological activity, safety profile, and material properties. For researchers and drug development professionals, establishing the unequivocal identity, elemental composition, and purity of a synthesized thiazole ester is a non-negotiable prerequisite for advancing a compound from the bench to further studies. An impurity, even in trace amounts, can lead to erroneous biological data, failed clinical trials, or compromised material performance.[3][4]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to build a robust, self-validating dossier for any novel thiazole ester. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to not only execute but also to strategically design an analytical workflow that ensures the highest degree of scientific integrity.

The Analytical Gauntlet: An Orthogonal, Self-Validating Approach

Our analytical gauntlet for a novel thiazole ester is structured in two main parts:

  • Part A: Foundational Analysis. This stage confirms the most fundamental property: the elemental blueprint of the molecule.

  • Part B: Structural & Purity Confirmation. This stage employs a suite of techniques to confirm the molecular structure, identify the compound, and quantify its purity.

Part A: Foundational Analysis - Confirming the Elemental Blueprint

Before any complex structural elucidation, we must first confirm that the synthesized compound has the correct empirical formula. This is the foundational test of a successful synthesis.

Combustion (CHNS) Analysis: The Gold Standard for Elemental Composition

Combustion analysis is the definitive method for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur within a pure organic compound.[5] The principle is straightforward yet powerful: the sample is combusted in a high-temperature, oxygen-rich environment, converting the constituent elements into simple, detectable gases (CO₂, H₂O, N₂, SO₂).[6][7][8] These gases are then separated and quantified by a detector, providing a precise percentage of each element in the original sample.[9]

Causality Behind the Choice: Why start with combustion analysis? Because it provides the most direct and accurate validation of the empirical formula. If the experimental CHNS percentages do not align with the theoretical values (typically within ±0.4%), it is an immediate red flag indicating a potential error in the assumed structure, the presence of impurities, or trapped solvent.

  • Sample Preparation:

    • Ensure the thiazole ester sample is completely dry and free of residual solvent. Lyophilize or dry the sample under a high vacuum for several hours.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.[10] The precise mass is critical for accurate calculations.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

    • Set the combustion furnace temperature to approximately 1000°C.[7]

    • Ensure a steady flow of the helium carrier gas and introduce a pulse of pure oxygen for combustion.

  • Analysis:

    • The sample is dropped into the combustion furnace. The resulting gases (CO₂, H₂O, N₂, SO₂) are swept by the helium carrier gas through a reduction tube containing heated copper to convert nitrogen oxides to N₂.[7]

    • The gases then pass through a chromatographic column to separate them.

    • A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium reference stream.

  • Data Interpretation:

    • The instrument software calculates the mass percentage of each element based on the detector's response and the initial sample weight.

    • Compare the experimental percentages to the theoretical values calculated from the expected molecular formula.

Compound: Ethyl 2-amino-4-methylthiazole-5-carboxylate Molecular Formula: C₇H₁₀N₂O₂S Molecular Weight: 202.23 g/mol

ElementTheoretical %Experimental %Difference %
Carbon (C)41.5741.49-0.08
Hydrogen (H)4.985.01+0.03
Nitrogen (N)13.8513.81-0.04
Sulfur (S)15.8515.79-0.06

Part B: Structural Elucidation and Purity Confirmation

With the elemental composition confirmed, we proceed to verify the molecular structure and quantify the purity level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules.[11] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the precise mapping of the molecular architecture.[12] For thiazole esters, NMR confirms the presence and connectivity of the thiazole ring, the ester group, and any substituents.[1][13]

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The integration of the signals also gives the relative ratio of each type of proton.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These advanced techniques are used to establish the connectivity between atoms, confirming how the individual pieces of the molecule fit together.[14]

NMR as a Purity Tool: Beyond structural elucidation, ¹H NMR is an excellent tool for assessing purity. The presence of signals that do not correspond to the target molecule can indicate impurities or residual solvents. By integrating the signals of the compound against those of a certified internal standard, a quantitative purity assessment (qNMR) can be performed.

High-Resolution Mass Spectrometry (HRMS): The Molecular Scale

While elemental analysis confirms the empirical formula, HRMS confirms the molecular formula by providing an extremely precise mass measurement of the parent ion.[15] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places.[16][17][18] This level of precision is crucial because it can distinguish between molecules that have the same nominal mass but different elemental compositions.[19]

Causality Behind the Choice: Why is HRMS essential? Consider two hypothetical compounds, C₁₀H₈N₂S (MW = 188.0463) and C₁₁H₁₂S₂ (MW = 188.0380). A low-resolution mass spectrometer would report a molecular weight of 188 for both. However, an HRMS instrument can easily distinguish between them, providing unambiguous confirmation of the molecular formula.[15][16]

High-Performance Liquid Chromatography (HPLC): The Purity Quantifier

HPLC is the workhorse technique for determining the purity of pharmaceutical compounds.[3][20][21][22] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[20] For thiazole esters, which are typically non-volatile, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

The Power of HPLC:

  • High Resolution: HPLC can separate the main compound from closely related impurities, providing a clear picture of the sample's purity.[21]

  • Quantitative Accuracy: By measuring the area under each peak in the chromatogram, the relative percentage of the main compound and each impurity can be accurately calculated.

  • Validation: HPLC methods must be validated according to regulatory guidelines like ICH Q2(R1) to ensure they are accurate, precise, specific, and robust.[23][24][25]

  • Sample Preparation:

    • Accurately prepare a stock solution of the thiazole ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A typical gradient might run from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector set to a wavelength where the thiazole ester has strong absorbance (e.g., 254 nm).

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Record the chromatogram for a sufficient duration to ensure all impurities have eluted.

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: Selecting the Right Tool for the Job

The following table summarizes the primary role and key characteristics of each analytical technique in the validation workflow.

TechniquePrimary Information ProvidedSample AmountDestructive?Primary Application
Combustion (CHNS) Elemental Composition (%C, H, N, S)1-3 mgYesEmpirical Formula Confirmation
NMR Spectroscopy Molecular Structure & Connectivity5-10 mgNoStructural Elucidation & ID
HRMS Exact Mass (to >4 decimal places)< 1 mgYesMolecular Formula Confirmation
HPLC Purity & Impurity Profile< 1 mgYes (sample lost)Quantitative Purity Assessment

Visualizing the Workflow: A Unified Approach

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Validation Gauntlet cluster_results Validated Conclusions Synthesized_Ester Synthesized Thiazole Ester CHNS Combustion (CHNS) Analysis Synthesized_Ester->CHNS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Ester->NMR HRMS High-Resolution Mass Spec Synthesized_Ester->HRMS HPLC HPLC Purity Analysis Synthesized_Ester->HPLC Empirical_Formula Empirical Formula Confirmed CHNS->Empirical_Formula Compare to theory (±0.4%) Structure_Confirmed Structure Elucidated NMR->Structure_Confirmed Assign all signals Molecular_Formula Molecular Formula Confirmed HRMS->Molecular_Formula Match exact mass Purity_Confirmed Purity >95% Confirmed HPLC->Purity_Confirmed Area % calculation Final Compound Validated Ready for Further Study Empirical_Formula->Final Molecular_Formula->Final Structure_Confirmed->Final Purity_Confirmed->Final

Caption: Orthogonal workflow for thiazole ester validation.

Conclusion

The elemental analysis and purity validation of a novel thiazole ester is a systematic process that builds a case for the compound's identity and quality through a series of orthogonal, confirmatory experiments. By integrating the foundational data from combustion analysis with the detailed structural insights from NMR, the unambiguous molecular formula from HRMS, and the quantitative purity assessment from a validated HPLC method, researchers can proceed with confidence. This multi-faceted approach not only satisfies rigorous scientific standards but is also a mandatory requirement for regulatory submission in drug development, ensuring the safety and efficacy of next-generation therapeutics. Adherence to these principles of analytical chemistry is fundamental to the integrity of research and the successful translation of chemical discoveries into real-world applications.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?[Link]

  • Shekhovtsova, T.N., & Fadeeva, V.I. Elemental Analysis. Encyclopedia of Life Support Systems (EOLSS). [Link]

  • VELP Scientifica. (2024). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Fiveable. High-Resolution Mass Spectrometry Definition. [Link]

  • MtoZ Biolabs. What is high-resolution mass spectrometry for determining molecular formulas?[Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?[Link]

  • ALWSCI. (2023). High Performance Liquid Chromatography (HPLC) and Pharmaceutical Analysis. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. [Link]

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • ResearchGate. (2015). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. [Link]

  • CS@Purdue. Live qualification/validation of purity methods for protein products. [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

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  • YouTube. (2020). What's Nuclear Magnetic Resonance (NMR)? How Does It Work? What's It Used For? A Brief Introduction. [Link]

  • Frontiers in Chemistry. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • UCalgary. Chapter 13: Spectroscopy. [Link]

  • ResearchGate. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. [Link]

  • JOCPR. (2016). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. [Link]

  • Scientific Reports. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: Methyl 2-(Methoxymethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: Research Chemical / Novel Organic Intermediate Primary Hazard Classification (Extrapolated): Category 2 Skin/Eye Irritant ; Potential Sensitizer . Immediate Action: Treat as a high-potency pharmacophore. Due to the specific methoxymethyl ether and thiazole ester functionalities, this compound must be handled under the assumption of high reactivity and potential hydrolysis (releasing methanol/acidic byproducts upon contact with moisture).

Core Safety Philosophy: Since specific toxicological data (LD50, carcinogenicity) is often absent for specific building blocks like Methyl 2-(Methoxymethyl)thiazole-4-carboxylate, this guide utilizes the "Universal Precaution for Novel Heterocycles" standard. We prioritize barrier protection against permeation and inhalation over simple splash protection.

Chemical Logistics & Technical Properties

Verify these parameters upon receipt of the Certificate of Analysis (CoA).

ParameterSpecificationOperational Implication
Chemical Formula C₇H₉NO₃SOrganic heterocycle; moderate polarity.
Molecular Weight ~187.22 g/mol Calculation basis for stoichiometry.
Physical State Solid (Likely crystalline/powder)Dust Hazard: High risk of airborne particulate generation during weighing.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePermeation Risk: Dissolved compound penetrates gloves faster than neat solid.
Storage 2–8°C , Inert Gas (Argon/Nitrogen)Hygroscopic. Methoxymethyl ethers can degrade to formaldehyde/methanol in acidic moisture.
Incompatibility Strong Oxidizers, Strong Acids, BasesAvoid contact with metal spatulas if moisture is present (corrosion risk).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and mucosal irritation .

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double Nitrile Gloves (min. 0.11 mm thickness)Nitrile provides excellent resistance to the thiazole ring and ester functionality. Double gloving creates a "sacrificial layer" for incidental contact.
Hand Protection (Solvents) Laminate (Silver Shield) under NitrileMANDATORY if dissolving in DCM or Chloroform. Thiazoles in halogenated solvents permeate standard nitrile in <5 minutes.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Esters can hydrolyze on the eye surface, causing delayed acid burns. Goggles seal against dust and vapors.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control. If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator .
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids. Tyvek repels dust and incidental splashes, preventing migration to street clothes.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a Self-Validating System : Every step includes a check to ensure containment is maintained before moving to the next.

Phase 1: Preparation & Weighing (Critical Control Point)
  • The Risk: Static electricity can cause the light powder to "jump" or disperse, leading to invisible surface contamination.

  • The Protocol:

    • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat and spatula before touching the compound.

    • The "Tunnel" Method: Perform all weighing inside the fume hood. Do not remove the stock bottle from the hood.

    • Secondary Containment: Place the balance inside a secondary tray to catch any micro-spills.

Phase 2: Solubilization & Transfer
  • The Risk: Exothermic dissolution or pressure buildup in closed vials.

  • The Protocol:

    • Add solvent slowly down the side of the vial.

    • Ventilation: If dissolving in a septum-capped vial, insert a bleed needle to prevent pressure buildup from solvent vapor or potential gas evolution.

    • Transfer: Use a positive-displacement pipette or syringe. Never pour solutions of this compound; pouring creates drips and aerosols.

Phase 3: Decontamination
  • The Risk: Thiazole residues can be persistent and odorous.

  • The Protocol:

    • Wipe Down: Clean all surfaces (balance, hood sash) with a 10% bleach solution followed by water. The oxidant helps degrade the sulfur-containing ring.

    • Waste Segregation: Solid waste (weigh boats, gloves) goes to Hazardous Solid Waste . Liquid waste goes to Organic Solvent Waste (do not pour down drain).

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Gatekeeper" steps where safety checks must occur.

SafeHandling Start Start: Receipt of Material Storage Storage: 2-8°C (Inert Atmosphere) Start->Storage PPE_Check GATEKEEPER: PPE Donning & Fume Hood Check Storage->PPE_Check Retrieval PPE_Check->PPE_Check Fail: Re-evaluate Weighing Weighing Protocol (Static Control) PPE_Check->Weighing Pass Solubilization Solubilization (Ventilation) Weighing->Solubilization Dissolve Reaction Experimental Use Solubilization->Reaction Decon Decontamination (Bleach Wipe) Reaction->Decon Post-Exp Disposal Disposal: High-Temp Incineration Decon->Disposal

Figure 1: Operational lifecycle for Methyl 2-(Methoxymethyl)thiazole-4-carboxylate, highlighting the critical 'Gatekeeper' safety check before exposure.

Emergency Response & Disposal

Spill Management
  • Minor Spill (< 1g):

    • Cover with absorbent pads dampened with acetone (to ensure uptake).

    • Wipe area with 10% bleach to oxidize sulfur residues.

    • Double-bag waste.

  • Major Spill: Evacuate area. Contact EHS. Do not attempt cleanup without SCBA if dust is airborne.

Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes .[1][2][3] Time is critical to prevent ester hydrolysis damage.

  • Skin Contact: Wash with soap and water.[1][2][3][4] Avoid using alcohol or solvents on skin, as this may enhance absorption of the thiazole.

Disposal Path[2][3][5][6]
  • Classification: RCRA Hazardous Waste (P-List or U-List analog depending on jurisdiction).

  • Method: High-Temperature Incineration .

  • Do Not: Do not autoclave (potential release of toxic sulfur/nitrogen oxides).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5]

  • PubChem. (n.d.). Thiazole Derivatives Safety Profile (Analog Read-Across). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance. United States Department of Labor.

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals: Thiazole Carboxylates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.